2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound featuring a benzamide core substituted with a methyl group and a phenyl ring attached to a methylimidazo[2,1-b]thiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to have antimycobacterial properties .
Mode of Action
It is suggested that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been found to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis .
Action Environment
The stability of similar compounds and their protein-ligand complex has been studied using molecular docking and dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Cyclization Reaction: The initial step involves the cyclization of 2-aminothiazole with 2-bromoacetophenone to form the imidazo[2,1-b]thiazole ring.
Substitution Reaction: The next step is the substitution of the imidazo[2,1-b]thiazole with a methyl group at the 3-position using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: Finally, the imidazo[2,1-b]thiazole derivative is coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazo[2,1-b]thiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(3-(2-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- 2-methyl-N-(3-(4-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- 2-methyl-N-(3-(5-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Uniqueness
The uniqueness of 2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the imidazo[2,1-b]thiazole ring can affect the compound’s ability to interact with molecular targets, potentially leading to different pharmacological profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-6-3-4-9-17(13)19(24)21-16-8-5-7-15(10-16)18-11-23-14(2)12-25-20(23)22-18/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCXOIPXLUMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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